molecular formula C15H16N2O2 B2941527 N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-38-5

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2941527
CAS No.: 852367-38-5
M. Wt: 256.305
InChI Key: TWMVZOXYFHJJNW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is an indole-based oxoacetamide derivative characterized by a cyclopentyl group attached to the nitrogen of the acetamide moiety. Indole derivatives are well-documented for their diverse pharmacological activities, including anticancer, antiviral, and receptor-modulating properties . These compounds share a core structure but differ in substituents, which critically influence their biological activity and selectivity .

Properties

IUPAC Name

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-14(15(19)17-10-5-1-2-6-10)12-9-16-13-8-4-3-7-11(12)13/h3-4,7-10,16H,1-2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMVZOXYFHJJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329979
Record name N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852367-38-5
Record name N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization at the nitrogen and 2-positions. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with cyclopentyl halides and acylation with oxoacetic acid derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis could enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The oxoacetamide group can be reduced to form amide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors through hydrogen bonding and π-π interactions. The oxoacetamide group can form additional hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity
  • Adamantane Derivatives : Compound 5r exhibits potent cytotoxicity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) through caspase-8 activation and PARP cleavage, indicating apoptosis induction .
  • Fluorinated Derivatives: Compound 8 shows high selectivity for cannabinoid receptor CB2 (Ki = 6.2 nM), suggesting utility in neuroinflammation or pain management .
Selectivity and Toxicity
  • Adamantane vs. Cyclopentyl : Adamantane’s bulkiness enhances receptor binding but may reduce solubility. Cyclopentyl groups balance lipophilicity and metabolic stability.
  • Fluorinated vs. Non-fluorinated: Fluorine atoms improve pharmacokinetics but may alter target engagement .

Mechanistic Insights

  • Apoptosis Induction : Adamantane derivatives (e.g., 5r) activate caspase-8 and -3, bypassing mitochondrial pathways (caspase-9 independent) .
  • Receptor Binding: Fluorinated compounds achieve nanomolar affinity for CB2, likely due to enhanced electrostatic interactions .
  • Conformational Effects : Hydrogen bonding between the oxoacetamide and indole NH stabilizes planar conformations, critical for biological activity .

Biological Activity

N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound features an indole ring, which is known for its ability to interact with various biological targets. The oxoacetamide group enhances its binding affinity through hydrogen bonding, contributing to its biological effects. The compound's structural uniqueness allows it to exhibit distinct chemical reactivity compared to other indole derivatives.

The biological activity of this compound is primarily mediated through:

  • Enzyme Binding: The compound interacts with specific enzymes, potentially inhibiting or modulating their activity. This can affect metabolic pathways and cellular processes essential for maintaining homeostasis.
  • Receptor Interaction: By binding to cell surface receptors, the compound may alter signaling pathways that influence cellular responses, including inflammation and apoptosis.
  • Gene Expression Modulation: The compound may also affect gene expression related to various physiological and pathological processes, thereby influencing disease outcomes.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown the ability to reduce the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity is particularly relevant in conditions characterized by chronic inflammation .

Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.

Case Studies

  • In Vitro Studies on Cancer Cells:
    A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with an IC50 value demonstrating its potency as an anticancer agent.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)15
    MCF7 (Breast Cancer)20
    HeLa (Cervical Cancer)18
  • Anti-inflammatory Efficacy:
    In animal models of inflammation, administration of the compound resulted in a marked reduction of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases.

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